2,6-Bis(ethylamino)hepta-2,5-dien-4-one
Description
2,6-Bis(ethylamino)hepta-2,5-dien-4-one is a structurally unique compound characterized by a conjugated dienone backbone with ethylamino substituents at the 2- and 6-positions.
Properties
CAS No. |
91211-46-0 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,6-bis(ethylamino)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C11H20N2O/c1-5-12-9(3)7-11(14)8-10(4)13-6-2/h7-8,12-13H,5-6H2,1-4H3 |
InChI Key |
KVVBDWIVIRSYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=CC(=O)C=C(C)NCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(ethylamino)hepta-2,5-dien-4-one typically involves the reaction of ethylamine with a suitable precursor, such as a heptadienone derivative. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(ethylamino)hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-Bis(ethylamino)hepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(ethylamino)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Differences :
- Substituents: Tert-butyl groups replace ethylamino groups.
- Impact: Steric Effects: Tert-butyl groups introduce significant steric hindrance, reducing reactivity in nucleophilic or coordination reactions compared to the less bulky ethylamino groups .
| Property | 2,6-Bis(ethylamino)hepta-2,5-dien-4-one | 2,6-Bis(tert-butyl)-4-ethylidene analog |
|---|---|---|
| Substituent Type | Ethylamino (electron-donating) | Tert-butyl (electron-neutral, bulky) |
| Solubility | Likely higher in polar solvents | Lower due to hydrophobic tert-butyl |
| Reactivity | Enhanced nucleophilicity | Reduced due to steric hindrance |
Hepta-2,6-dien-1-ol
Structural Differences :
- Functional Group: A hydroxyl group replaces the ethylamino substituents.
- Impact: Hydrogen Bonding: The hydroxyl group enables strong hydrogen bonding, affecting solubility and biological interactions. Reactivity: The absence of amino groups limits coordination with metal ions but enhances acidity (e.g., in esterification reactions) .
| Property | This compound | Hepta-2,6-dien-1-ol |
|---|---|---|
| Functional Group | Ethylamino | Hydroxyl |
| Metal Coordination | Strong (via N-donor) | Weak (via O-donor) |
| Biological Activity | Potential enzyme inhibition | Limited data |
2,6-Dimethyl-1-heptene
Structural Differences :
- Backbone: Alkene without the dienone or amino groups.
- Impact: Reactivity: Lacks conjugation and polar functional groups, resulting in lower chemical versatility. Bioactivity: Limited enzyme inhibition compared to amino-substituted analogs .
| Property | This compound | 2,6-Dimethyl-1-heptene |
|---|---|---|
| Conjugation | Extended (dienone + amino) | Isolated double bond |
| Polarity | High | Low |
| Enzyme Inhibition | Likely (via nucleophilic interactions) | Unlikely |
Key Research Findings
Synthetic Routes: Ethylamino-substituted compounds may be synthesized via nucleophilic substitution or condensation reactions, contrasting with tert-butyl analogs requiring Friedel-Crafts alkylation . Hydroxyl-containing analogs (e.g., Hepta-2,6-dien-1-ol) often derive from reduction or hydroxylation pathways .
Biological Relevance: Amino groups enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-polar substituents like tert-butyl .
Coordination Chemistry: Ethylamino groups act as stronger Lewis bases than hydroxyl or alkoxy groups, facilitating stable metal complexes for catalytic applications .
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